Tripropylene glycol monomethyl ether
Overview
Description
Tripropylene glycol monomethyl ether is an organic compound with the molecular formula C10H22O4. It is a member of the propanol family and is characterized by the presence of multiple ether linkages. This compound is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tripropylene glycol monomethyl ether can be synthesized through the reaction of 1,2-epoxypropane with methanol in the presence of a catalyst. The reaction involves the opening of the epoxy ring and subsequent etherification to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous reactors where the reactants are fed continuously, and the product is removed continuously. This method ensures a steady supply of the compound and allows for better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Tripropylene glycol monomethyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ether linkages in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Scientific Research Applications
Tripropylene glycol monomethyl ether has several scientific research applications, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and cleaning agents
Mechanism of Action
The mechanism of action of Tripropylene glycol monomethyl ether involves its interaction with various molecular targets. The compound can act as a solvent, facilitating the dissolution of other substances. It can also participate in chemical reactions, forming new compounds through oxidation, reduction, or substitution pathways. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Propanol, 2-(2-methoxypropoxy)-: Similar in structure but with fewer ether linkages.
Dipropylene glycol monomethyl ether: Another compound with multiple ether linkages but different molecular structure
Uniqueness
Tripropylene glycol monomethyl ether is unique due to its multiple ether linkages, which provide it with distinct chemical properties. These properties make it suitable for specific industrial applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-[2-(2-methoxypropoxy)propoxy]propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O4/c1-8(5-11)13-7-10(3)14-6-9(2)12-4/h8-11H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEVWDZKMBQDEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OCC(C)OCC(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O4 | |
Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |
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Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |
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DSSTOX Substance ID |
DTXSID80274025 | |
Record name | 2-[2-(2-Methoxypropoxy)propoxy]-1-propanol | |
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Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tripropylene glycol methyl ether is a colorless liquid with a mild odor. (USCG, 1999), Colorless liquid with a mild odor; [CHRIS] Odor of ether; [Dow Chemical MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Tripropylene glycol methyl ether | |
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Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |
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Boiling Point |
468 °F at 760 mmHg (USCG, 1999), 243 °C | |
Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |
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URL | https://cameochemicals.noaa.gov/chemical/17831 | |
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Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |
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Flash Point |
232 °F (USCG, 1999), 121 °C c.c. | |
Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |
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Solubility |
Solubility in water: miscible | |
Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |
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Density |
0.965 (USCG, 1999) - Less dense than water; will float, 0.97 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |
Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |
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Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |
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Vapor Density |
Relative vapor density (air = 1): 7.1 | |
Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |
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Vapor Pressure |
0.02 [mmHg], Vapor pressure, Pa at 20 °C: 3 | |
Record name | Tripropylene glycol methyl ether | |
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Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1751 | |
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CAS No. |
25498-49-1; 20324-33-8, 10213-77-1, 25498-49-1 | |
Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17831 | |
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Record name | 2-[2-(2-Methoxypropoxy)propoxy]-1-propanol | |
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Record name | 1-Propanol, 2-(2-(2-methoxypropoxy)propoxy)- | |
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Record name | 1-Propanol, 2-[2-(2-methoxypropoxy)propoxy]- | |
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Record name | 2-[2-(2-Methoxypropoxy)propoxy]-1-propanol | |
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Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1751 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-110 °F (USCG, 1999), -77.8 °C | |
Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17831 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TRIPROPYLENE GLYCOL METHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1751 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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